molecular formula C10H11NO4 B1317572 Dimethyl 3-aminophthalate CAS No. 34529-06-1

Dimethyl 3-aminophthalate

Cat. No.: B1317572
CAS No.: 34529-06-1
M. Wt: 209.2 g/mol
InChI Key: VEJKSNHPNFHCLF-UHFFFAOYSA-N
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Description

Dimethyl 3-aminophthalate is an organic compound with the molecular formula C10H11NO4. It is a derivative of phthalic acid, where the carboxylic acid groups are esterified with methanol, and an amino group is attached to the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Target of Action

Dimethyl 3-aminophthalate is a derivative of phthalates, which are known to be endocrine-disrupting chemicals . Phthalates can induce neurological disorders and are associated with conditions such as attention-deficit/hyperactivity disorder and autism spectrum disorder . They interact with nuclear receptors in various neural structures involved in controlling brain functions .

Mode of Action

It is known that phthalates, including this compound, can interfere with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

Phthalates, including this compound, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The biodegradation pathway for Dimethyl phthalate (DMP), a related compound, involves initial hydrolysis reactions that generate an intermediate, phthalic acid (PA), which is further biodegraded through a two-step di-oxygenation reaction . Similar pathways may be involved in the degradation of this compound.

Pharmacokinetics

It is known that phthalates have high gastrointestinal absorption . The lipophilicity of this compound, as indicated by its Log Po/w value, is 1.77 , suggesting that it may have good bioavailability.

Result of Action

The result of this compound’s action is likely to be similar to that of other phthalates. They can disrupt the endocrine system, affecting reproductive health and physical development . In the nervous system, they can induce neurological disorders .

Action Environment

Phthalates, including this compound, are ubiquitous in the environment due to their widespread use in various industries . They can migrate from products to water, air, soil, and foodstuff . Therefore, environmental factors such as the presence of other contaminants, temperature, pH, and the presence of degrading organisms can influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 3-aminophthalate can be synthesized starting from 3-nitrophthalic acid. The general synthetic route involves the following steps:

    Esterification: 3-nitrophthalic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form dimethyl 3-nitrophthalate.

    Reduction: The nitro group in dimethyl 3-nitrophthalate is then reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

  • Large-scale esterification using continuous flow reactors to ensure efficient mixing and reaction.
  • Reduction using catalytic hydrogenation, which is preferred for its efficiency and selectivity.

Chemical Reactions Analysis

Dimethyl 3-aminophthalate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: this compound alcohols.

    Substitution: Amides or sulfonamides.

Scientific Research Applications

Dimethyl 3-aminophthalate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Comparison with Similar Compounds

Dimethyl 3-aminophthalate can be compared with other similar compounds such as:

    Dimethyl phthalate: Lacks the amino group, making it less reactive in certain chemical reactions.

    Dimethyl 4-aminophthalate: Has the amino group in a different position, leading to variations in reactivity and applications.

    Dimethyl 3-nitrophthalate: Contains a nitro group instead of an amino group, making it more suitable for reduction reactions.

Uniqueness: this compound’s unique combination of ester and amino functional groups makes it a versatile compound in organic synthesis and various industrial applications.

Properties

IUPAC Name

dimethyl 3-aminobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJKSNHPNFHCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539363
Record name Dimethyl 3-aminobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34529-06-1
Record name Dimethyl 3-aminobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl-2-(methoxycarbonyl)-3-nitrobenzoate (23.8 g, 99.51 mmol) in ethyl acetate (200 ml) was added 10% Pd/C (1.8 g). The mixture was hydrogenated under 50 psi of hydrogen for 3 hours in a Parr Type Shaker. The mixture was filtered through Celite and the filtrate was concentrated in vacuo to yield an oil. The crude product was purified by flash chromatography (dichloromethane/ethyl acetate 95 to 5) to afford 18.1 g (87%) of the product as a brown oil: 1H NMR (CDCl3) δ 7.22 (t, J=7.6 Hz, 1H), 6.90 (d, J=7.2 Hz, 1H), 6.79 (d, J=8.7 Hz), 5.07 (b, 2H), 3.85 (s, 3H), 3.83 (s, 3H).
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

The compound 2 (205 g, 1.0 mol) was dissolved in 2 L of MeOH. Catalytic 10% Pd/C was added and the solution was hydrogenated under H2 (45 psi) on a Parr hydrogenation apparatus at room temperature overnight. Filtered through celite and evaporated to give a quantitative yield of 3-amino-phthalic acid dimethyl ester, 3. 1H NMR (300 MHz, DMSO-d6): 7.26 (t, J=7.33 Hz, 1H), 6.94 (d, J=8.34 Hz, 1H), 6.77 (d, J=8.33 Hz, 1H), 6.12 (s, 2H), 3.77 (s, 3H), 3.76 (s, 3H). 13C NMR: 51.51, 51.77, 110.50, 115.16, 118.56, 131.26, 133.16, 148.28, 167.12, 168.11.
Quantity
205 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 3:1 ethanol-conc. HCl (200 mL) was cooled to 0° C. and then 3-nitrophthalic acid dimethyl ester (15.0 g, 62.8 mmol) was added. Maintaining the cooling, tin chloride (70.8 g, 314 mmol) was added portionwise, over a period of 15 minutes. Following completion of the addition, the cooling bath was removed, and stirring proceeded at room temperature. After 2 hours, the mixture was neutralized by the addition of solid sodium bicarbonate, and the resulting mixture was extracted with ethyl acetate (3×150 mL) and the combined extracts were washed with water (5×250 mL), were dried (MgSO4) and evaporated, providing 11.3 g of the product as a yellow oil in 86% yield: 1H NMR (CDCl3) δ 3.84 (s, 3H), 3.86 (s, 3H), 5.20 (br, 2H), 6.78 (dd, J=8.5 Hz, J=1.0 Hz, 1H), 6.90 (dd, 1H, J=7.3 Hz, J=1.0 Hz, 1H), 7.24 (t, J=7.8 Hz, 1H).
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
tin chloride
Quantity
70.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
86%

Synthesis routes and methods IV

Procedure details

A mixture of 3:1 ethanol-conc. HCl (200 mL) was cooled to 0° C. and then 3-nitrophthalic acid dimethyl ester (15.0 g, 62.8 mmol) was added. Maintaining the cooling, tin (II) chloride (70.8 g, 314 mmol) was added portionwise, over a period of 15 min. Following completion of the addition, the cooling bath was removed and stirring proceeded at room temperature. After 2 h, the mixture was neutralized by the addition of solid sodium bicarbonate, and the resulting mixture was extracted with ethyl acetate (3×150 mL) and the combined extracts were washed with water (5×250 mL), were dried (MgSO4) and evaporated, providing 11.3 g of 3-aminophthalic acid dimethyl ester as a yellow oil, in 86% yield; 1H NMR (CDCl3) δ 3.84 (s, 3H), 3.86 (s, 3H), 5.20 (br, 2H), 6.78 (dd, J=8.5 Hz, J=1.0 Hz, 1H), 6.90 (dd, 1H, J=7.3 Hz, J=1.0 Hz, 1H), 7.24 (t, J=7.8 Hz, 1H).
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
70.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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